molecular formula C18H16N2O2S B11942834 N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea

N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea

Cat. No.: B11942834
M. Wt: 324.4 g/mol
InChI Key: GYHZBYPKMNZJKG-UHFFFAOYSA-N
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Description

N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea: is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of both naphthyl and phenyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea typically involves the reaction of 7-hydroxy-1-naphthylamine with 3-(methylthio)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the naphthyl ring can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl and methylthio groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(7-hydroxy-1-naphthyl)-N’-phenylurea
  • N-(1-naphthyl)-N’-[3-(methylthio)phenyl]urea
  • N-(7-hydroxy-1-naphthyl)-N’-[4-(methylthio)phenyl]urea

Comparison: Compared to these similar compounds, N-(7-hydroxy-1-naphthyl)-N’-[3-(methylthio)phenyl]urea might exhibit unique properties due to the specific positioning of the hydroxyl and methylthio groups. These functional groups can significantly influence the compound’s reactivity, biological activity, and overall chemical behavior.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

1-(7-hydroxynaphthalen-1-yl)-3-(3-methylsulfanylphenyl)urea

InChI

InChI=1S/C18H16N2O2S/c1-23-15-6-3-5-13(10-15)19-18(22)20-17-7-2-4-12-8-9-14(21)11-16(12)17/h2-11,21H,1H3,(H2,19,20,22)

InChI Key

GYHZBYPKMNZJKG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC3=C2C=C(C=C3)O

Origin of Product

United States

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